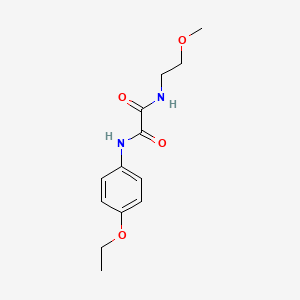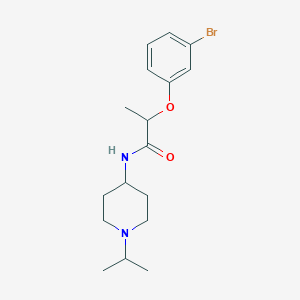
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acids and has been found to exhibit a range of interesting biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to activate certain potassium channels while inhibiting others, which could lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its ability to modulate ion channels in a selective manner. This allows researchers to study the effects of specific ion channels on various physiological processes. However, one limitation of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of new drugs based on the structure of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential long-term effects of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its safety profile.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is typically carried out using a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product.
科学研究应用
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide as a tool for studying the role of N-acyl amino acids in various physiological processes. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
属性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWUVRWJJKZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
